Product packaging for 6-Ethenylpyrido[2,3-b]pyrazine(Cat. No.:CAS No. 878389-49-2)

6-Ethenylpyrido[2,3-b]pyrazine

Cat. No.: B8484821
CAS No.: 878389-49-2
M. Wt: 157.17 g/mol
InChI Key: PRWYUXWVDCSPQR-UHFFFAOYSA-N
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Description

6-Ethenylpyrido[2,3-b]pyrazine (CAS 878389-49-2) is a heterocyclic compound with the molecular formula C9H7N3 and a molecular weight of 157.172 g/mol . It features a pyrido[2,3-b]pyrazine core, a privileged scaffold in medicinal and materials chemistry. The ethenyl substituent at the 6-position makes it a versatile building block for further functionalization through cross-coupling and other reactions to create more complex derivatives . The pyrido[2,3-b]pyrazine core is a structure of high interest in drug discovery. Related analogues have been investigated as inhibitors for various biological targets, including PI3K isozymes, dipeptidyl peptidase IV (for type 2 diabetes), BRAF (in cancer), and p38aMAP kinase, and as antagonists for the TRPV1 receptor in pain management . In the field of materials science, fused pyrazine derivatives are being explored for their electronic properties and applications in nonlinear optics (NLO). Recent research on similar pyrido[2,3-b]pyrazine-based compounds has demonstrated a remarkable NLO response, suggesting potential for use in photonic and technological devices . This compound is intended for research purposes as a key synthetic intermediate in the development of novel pharmaceuticals and advanced functional materials. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B8484821 6-Ethenylpyrido[2,3-b]pyrazine CAS No. 878389-49-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

878389-49-2

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

6-ethenylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H7N3/c1-2-7-3-4-8-9(12-7)11-6-5-10-8/h2-6H,1H2

InChI Key

PRWYUXWVDCSPQR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=NC=CN=C2C=C1

Origin of Product

United States

Synthetic Methodologies for 6 Ethenylpyrido 2,3 B Pyrazine and Analogous Derivatives

Foundational Strategies for Pyrido[2,3-b]pyrazine (B189457) Core Elaboration

The construction of the pyrido[2,3-b]pyrazine nucleus is a critical first step. Several established methods are utilized, each offering distinct advantages in terms of substrate scope and reaction conditions.

Condensation Reactions of Pyridine-2,3-diamines with α-Dicarbonyl Compounds

A prevalent and straightforward method for synthesizing the pyrido[2,3-b]pyrazine core is the condensation reaction between pyridine-2,3-diamine and various α-dicarbonyl compounds. thieme-connect.de This approach is widely applicable and can be performed under various conditions, including conventional heating and microwave irradiation, often in high yields. researchgate.net For instance, the reaction of pyridine-2,3-diamine with alloxane monohydrate in water can produce the corresponding pyrido[2,3-b]pyrazine derivative in high yield. thieme-connect.de Similarly, condensation with cinnamils in water has been shown to afford 2,3-bis[(E)-2-arylvinyl]-pyrido[2,3-b]pyrazines efficiently. researchgate.net The reaction can also be catalyzed by Brönsted acids in an aqueous medium at ambient temperature, offering an environmentally benign pathway. researchgate.net

Table 1: Examples of Condensation Reactions for Pyrido[2,3-b]pyrazine Synthesis

Pyridine-2,3-diamine Reactantα-Dicarbonyl CompoundReaction ConditionsProductYield (%)Reference
Pyridine-2,3-diamineAlloxane monohydrateWater, 1h stir1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivative96 thieme-connect.de
Pyridine-2,3-diamineCinnamilsWater, reflux/microwave2,3-Bis[(E)-2-arylvinyl]-pyrido[2,3-b]pyrazine71-92 researchgate.net
Pyridine-2,3-diamineα-KetoaldehydesBrönsted acid hydrotrope catalyst, aqueous medium, ambient temp.7-Substituted pyrido[2,3-b]pyrazinesExcellent researchgate.net

Multicomponent Reaction Approaches for Pyrido[2,3-b]pyrazine Synthesis

Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules like pyrido[2,3-b]pyrazines in a single step. A notable example involves a three-component reaction of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol (B145695) under reflux. nih.gov This method allows for the synthesis of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds. nih.govrsc.org Palladium-catalyzed multicomponent synthesis has also been reported, for instance, in the carbonylative coupling of imines and 2-bromopyridines to form mesoionic dipoles, which then undergo cycloaddition with in situ generated arynes to yield polysubstituted products. rsc.org

Intramolecular Cyclization Pathways to Form the Pyrido[2,3-b]pyrazine Nucleus

Intramolecular cyclization represents another key strategy for forming the pyrido[2,3-b]pyrazine nucleus. One such approach involves the treatment of methyl 3-anilinopyrazine-2-carboxylate with reagents like ethyl hexanoate (B1226103) in the presence of a base such as potassium tert-butoxide. This leads to amidation followed by a Dieckmann-type cyclization to yield 8-hydroxypyrido[2,3-b]pyrazin-6-ones. thieme-connect.de Another example is the condensation of malononitrile (B47326) with 3-amino-5-sulfanylpyrazine-2,6-dicarbonitrile in refluxing pyridine (B92270) to afford a pyrido[2,3-b]pyrazine-6,8-diamine derivative. thieme-connect.de

Ethenyl (Vinyl) Group Introduction and Functionalization Strategies

Once the pyrido[2,3-b]pyrazine core is established, the ethenyl (vinyl) group can be introduced at the 6-position. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions for Vinyl Group Installation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to introduce vinyl groups onto heterocyclic scaffolds. organic-chemistry.orgnumberanalytics.com

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an alkene with an aryl or vinyl halide in the presence of a palladium catalyst. numberanalytics.com This reaction is a viable method for the vinylation of a suitably functionalized (e.g., halogenated) pyrido[2,3-b]pyrazine. The reaction typically proceeds with high trans selectivity. organic-chemistry.org Various palladium catalysts and ligands can be employed to optimize the reaction, and it is tolerant of a wide array of functional groups. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. numberanalytics.comlibretexts.org This reaction is highly efficient for creating biaryl compounds, styrenes, and conjugated alkenes. libretexts.org To synthesize 6-ethenylpyrido[2,3-b]pyrazine, a 6-halopyrido[2,3-b]pyrazine could be coupled with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance to a broad range of functional groups. numberanalytics.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. mdpi.comclaremont.edu

Table 2: Key Features of Palladium-Catalyzed Coupling Reactions for Vinyl Group Installation

ReactionKey ReactantsCatalyst SystemKey Advantages
Heck Reaction Halogenated Pyrido[2,3-b]pyrazine, AlkenePalladium(0) catalyst, BaseHigh trans selectivity, good functional group tolerance. organic-chemistry.orgresearchgate.net
Suzuki-Miyaura Coupling Halogenated Pyrido[2,3-b]pyrazine, Vinylboronic acid/esterPalladium catalyst, Ligand, BaseMild conditions, high yields, wide functional group tolerance. numberanalytics.comnih.gov

Stereoselective Synthesis and Control in Ethenyl Moiety Formation

Achieving stereocontrol in the formation of the ethenyl moiety is crucial, particularly when synthesizing specific isomers for biological or material applications. The Heck reaction generally exhibits outstanding trans selectivity in the product alkene. organic-chemistry.org This stereochemical outcome is a result of the syn-addition of the organopalladium species to the alkene, followed by syn-β-hydride elimination.

For the Suzuki-Miyaura coupling, the stereochemistry of the vinylboron reagent is typically retained in the final product. This allows for the synthesis of either the (E)- or (Z)-isomer of the this compound by starting with the corresponding stereochemically pure vinylboronic acid or ester. The choice of catalyst and reaction conditions can further influence the stereochemical purity of the product.

Optimization of Reaction Conditions and Yields for Targeted Synthesis

The targeted synthesis of this compound relies heavily on the optimization of reaction parameters to maximize yield and purity. The primary routes involve the Stille coupling of a 6-halopyrido[2,3-b]pyrazine with an organostannane reagent, such as tributyl(vinyl)tin, or the Suzuki coupling with a vinylboron species like potassium vinyltrifluoroborate or vinylboronic acid. wikipedia.orgwikipedia.org

Stille Coupling:

The Stille reaction is a powerful tool for creating carbon-carbon bonds by coupling an organotin compound with an organic halide in the presence of a palladium catalyst. wikipedia.orglibretexts.org For the synthesis of this compound, a 6-bromo- or 6-iodopyrido[2,3-b]pyrazine (B13882722) is the preferred electrophilic partner due to the higher reactivity of these halides compared to chlorides. wikipedia.orglibretexts.org

Optimization of the Stille coupling involves several key factors:

Catalyst: Palladium(0) complexes are commonly used. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequent choice, although other catalysts like Pd(OAc)₂ combined with ligands can also be effective. organic-chemistry.orgwiley-vch.de

Ligands: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. wikipedia.org

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or non-polar solvents like toluene (B28343) are typically employed. organic-chemistry.orgresearchgate.net The choice of solvent can significantly impact reaction rates and yields.

Additives: In some cases, additives like copper(I) salts (e.g., CuI) or lithium chloride (LiCl) are used to enhance the reaction rate, particularly the transmetalation step. organic-chemistry.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is another cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide. wikipedia.orglibretexts.org This method is often favored due to the lower toxicity of boron reagents compared to organostannanes. organic-chemistry.orglibretexts.org

Key optimization parameters for the Suzuki coupling include:

Catalyst and Ligand: Similar to the Stille reaction, palladium catalysts such as Pd(OAc)₂ or PdCl₂(dppf) are used. The choice of phosphine ligand (e.g., SPhos, RuPhos) is critical, especially when coupling with less reactive chloro-heterocycles. harvard.edunih.gov

Base: A base is essential for the transmetalation step. libretexts.org Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. harvard.edu The strength and solubility of the base can dramatically affect the outcome.

Solvent System: The reaction is often performed in a mixture of an organic solvent (like dioxane, THF, or DMF) and water, creating a biphasic system. harvard.edu

Boron Reagent: While vinylboronic acids can be used, potassium vinyltrifluoroborate salts have gained popularity due to their stability and ease of handling compared to boronic acids, which can be prone to protodeboronation. harvard.edunih.gov

The following table summarizes typical conditions that are optimized for these cross-coupling reactions based on findings for analogous heteroaromatic systems.

Sustainable and Green Chemistry Approaches in Synthetic Pathways

In recent years, significant effort has been directed toward developing more environmentally benign synthetic protocols for cross-coupling reactions. These green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

For the synthesis of this compound and its analogues, several green strategies can be applied to the Stille and Suzuki coupling reactions:

Aqueous Media: Performing Suzuki couplings in water or aqueous/organic biphasic systems is a well-established green technique. harvard.edu Water is a non-toxic, non-flammable, and inexpensive solvent. Specialized water-soluble ligands can be used to facilitate catalysis in aqueous environments. researchgate.net

Use of Greener Solvents: Polyethylene glycol (PEG) has emerged as a recyclable and non-toxic solvent alternative for Stille coupling reactions. organic-chemistry.org A protocol using Pd(PPh₃)₄ in PEG-400 has been shown to be effective for coupling aryl bromides, offering an atom-efficient pathway. organic-chemistry.org

Solvent-Free Conditions: Reactions conducted under solvent-free conditions represent a significant step in green synthesis by eliminating solvent waste entirely. Palladium-catalyzed stannylation and subsequent Stille coupling have been successfully performed under solvent-free conditions, using a base like CsF and a Pd(OAc)₂/PCy₃ catalyst system. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net This technique has been successfully applied to the synthesis of various pyrido[2,3-b]pyrazine derivatives, often affording high yields in a fraction of the time required for conventional heating. researchgate.net

The following table highlights some green chemistry approaches applicable to the synthesis of the target compound.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 6-Ethenylpyrido[2,3-b]pyrazine, both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each nucleus.

The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the pyrido[2,3-b]pyrazine (B189457) core and the protons of the ethenyl (vinyl) substituent. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atoms and the anisotropic effects of the aromatic system. Protons on the pyridine (B92270) ring are expected to resonate at different frequencies than those on the pyrazine (B50134) ring, and the protons of the vinyl group will exhibit characteristic shifts for vinylic hydrogens. pdx.eduorganicchemistrydata.org Coupling constants (J) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule. iastate.eduoregonstate.edu For instance, the coupling between the vinylic protons can confirm the geometry of the double bond.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the heterocyclic rings and the ethenyl group will have distinct resonance signals, which can be assigned based on established substituent effects and comparison with related structures. pdx.edunih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following are predicted values based on general principles and data for related structures. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Predicted ¹H-¹H Coupling Constants (J, Hz)
H-28.5 - 8.8--
H-38.7 - 9.0-J(H2,H3) = ~2-3
H-77.8 - 8.1-J(H7,H8) = ~8-9
H-87.5 - 7.8-J(H7,H8) = ~8-9
H-1'6.5 - 7.0 (dd)-J(H1',H2'cis) = ~10-12, J(H1',H2'trans) = ~16-18
H-2' (cis)5.4 - 5.7 (d)-J(H1',H2'cis) = ~10-12
H-2' (trans)5.9 - 6.2 (d)-J(H1',H2'trans) = ~16-18
C-2-150 - 155-
C-3-152 - 157-
C-4a-135 - 140-
C-6-140 - 145-
C-7-120 - 125-
C-8-128 - 133-
C-8a-148 - 153-
C-1'-134 - 139-
C-2'-115 - 120-

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides insights into the functional groups and bonding arrangements within a molecule. dergipark.org.trmdpi.com For this compound, these spectra are characterized by a series of absorption or scattering bands corresponding to specific molecular vibrations. researchgate.netbeilstein-journals.org

Key vibrational modes include the C-H stretching of the aromatic rings and the vinyl group, C=C and C=N stretching vibrations of the heterocyclic system, and the C=C stretching of the ethenyl substituent. researchgate.net The out-of-plane bending vibrations of the aromatic C-H bonds are also characteristic. The complementary nature of FT-IR and Raman spectroscopy is particularly useful, as some vibrations may be strong in one technique and weak or absent in the other due to selection rules. core.ac.ukoatext.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Vinylic C-H Stretch3080 - 3020FT-IR, Raman
C=N Stretch (Ring)1650 - 1550FT-IR, Raman
C=C Stretch (Ring)1600 - 1450FT-IR, Raman
C=C Stretch (Ethenyl)1640 - 1610FT-IR, Raman
Aromatic C-H Bend (out-of-plane)900 - 675FT-IR
Vinylic C-H Bend (out-of-plane)1000 - 800FT-IR

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.chelte.hu The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. libretexts.orglibretexts.org

The conjugated system, which includes the pyrido[2,3-b]pyrazine rings and the ethenyl group, gives rise to intense π→π* transitions. elte.hu The presence of nitrogen atoms with lone pairs of electrons also allows for lower energy n→π* transitions. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the energy gap between the electronic ground and excited states. libretexts.org

Table 3: Expected Electronic Transitions for this compound

Transition Type Expected λmax Range (nm) Relative Intensity
π→π250 - 350High
n→π350 - 450Low

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. conicet.gov.arsavemyexams.com For this compound, high-resolution mass spectrometry (HRMS) can provide the precise molecular mass, confirming its elemental formula.

Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is often characteristic of the molecule's structure. libretexts.orglibretexts.orguni-saarland.de For this compound, common fragmentation pathways could include the loss of the ethenyl group or fragmentation of the heterocyclic ring system. The stability of the aromatic pyrido[2,3-b]pyrazine core would likely result in a prominent molecular ion peak. libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound (C₉H₇N₃)

Species m/z (Mass-to-Charge Ratio) Identity
[M]⁺157.06Molecular Ion
[M-H]⁺156.05Loss of a hydrogen radical
[M-C₂H₃]⁺130.05Loss of the ethenyl radical
[M-HCN]⁺130.05Loss of hydrogen cyanide

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

This technique would reveal the planarity of the pyrido[2,3-b]pyrazine ring system and the conformation of the ethenyl substituent relative to the rings. Intermolecular interactions, such as π-π stacking or hydrogen bonding (if co-crystallized with a suitable solvent), which govern the crystal packing, can also be elucidated. researchgate.net

Detailed Vibrational Analysis and Assignment

A detailed vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), allows for the specific assignment of each band in the FT-IR and Raman spectra to a particular molecular motion. oatext.comresearchgate.net By calculating the theoretical vibrational frequencies and comparing them to the experimental spectra, a high degree of confidence in the assignments can be achieved.

For this compound, this analysis would differentiate between the various C-H, C=C, and C=N vibrations within the molecule. For example, the in-plane and out-of-plane bending modes of the aromatic and vinylic hydrogens can be precisely assigned. This detailed understanding of the vibrational landscape provides a fundamental spectroscopic fingerprint of the molecule. core.ac.uk

Computational and Theoretical Investigations of 6 Ethenylpyrido 2,3 B Pyrazine

Density Functional Theory (DFT) Calculations for Electronic and Structural Insights

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic and structural properties of molecular systems. By utilizing functionals like B3LYP with appropriate basis sets, it is possible to obtain a detailed understanding of 6-Ethenylpyrido[2,3-b]pyrazine.

Geometric Optimization of Molecular Structures and Conformational Analysis

Geometric optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of the ethenyl group introduces a degree of conformational flexibility around the single bond connecting it to the pyrido[2,3-b]pyrazine (B189457) core.

Conformational analysis of similar structures often reveals multiple low-energy conformers. For instance, studies on related heterocyclic systems have identified different stable orientations of substituent groups. For this compound, the orientation of the vinyl group relative to the heterocyclic ring system would be a key focus. The planarity of the pyrido[2,3-b]pyrazine core is expected to be largely maintained, while the ethenyl group may exhibit slight out-of-plane rotation to minimize steric hindrance. DFT calculations would typically be employed to locate the global minimum energy conformer as well as any other significant low-energy conformers, providing a comprehensive picture of the molecule's preferred shapes. chemrxiv.org

Table 1: Representative Optimized Geometric Parameters for a Pyrido[2,3-b]pyrazine System (Note: These are illustrative values based on typical findings for related heterocyclic compounds.)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-C (ring) 1.39 - 1.42 C-N-C (ring) 116 - 118
C-N (ring) 1.32 - 1.38 N-C-C (ring) 121 - 124
C=C (ethenyl) 1.34 C-C-H (ethenyl) 120 - 122

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Energy Gaps, and Charge Distribution

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netimperial.ac.ukyoutube.com

For this compound, the HOMO is expected to be distributed over the electron-rich pyrido[2,3-b]pyrazine ring system and the ethenyl substituent. The LUMO is likely to be localized primarily on the electron-deficient pyrazine (B50134) part of the heterocyclic core. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required to promote an electron from the HOMO to the LUMO. nih.gov The charge distribution, calculated through methods like Mulliken population analysis, reveals the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: Values are representative and depend on the specific computational method and basis set.)

Orbital Energy (eV)
HOMO -6.5
LUMO -2.2

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netwisc.edulongdom.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for quantifying donor-acceptor interactions, which are key to understanding molecular stability and reactivity.

Global Reactivity Parameters (GRPs) for Chemical Reactivity Prediction

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for comparing the reactivity of different molecules and predicting how this compound might behave in chemical reactions. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Table 3: Calculated Global Reactivity Parameters (Illustrative)

Parameter Value (eV) Formula
Chemical Potential (μ) -4.35 (EHOMO + ELUMO) / 2
Hardness (η) 2.15 (ELUMO - EHOMO) / 2
Softness (S) 0.465 1 / η

Molecular Electrostatic Potential (MEP) Mapping for Charge Regions and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.deresearchgate.netresearchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive potential, highlighting electron-poor regions prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine and pyridine (B92270) rings due to their lone pairs of electrons. nih.gov These would be the most probable sites for protonation and interactions with electrophiles. The hydrogen atoms of the rings and the ethenyl group would exhibit positive potential, making them potential sites for interaction with nucleophiles. The MEP map thus provides a powerful predictive tool for understanding intermolecular interactions and chemical reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation could be used to study its behavior in a solvent, such as water or an organic solvent. This would reveal how the molecule interacts with its environment, including the formation of hydrogen bonds or other non-covalent interactions. nih.govchemrxiv.org Furthermore, MD simulations can be used to explore the conformational landscape more extensively than static DFT calculations, providing information on the flexibility of the ethenyl group and the dynamics of its rotation. This is crucial for understanding how the molecule might interact with a biological target, such as a protein binding site.

Nonadiabatic Molecular Dynamics (NAMD) for Excited-State Photodynamics and Energy Transfer

Nonadiabatic molecular dynamics (NAMD) simulations are crucial for understanding the behavior of molecules in their electronically excited states, particularly the mechanisms of photodynamics and energy transfer. nih.gov These simulations model the motion of atomic nuclei on multiple potential energy surfaces simultaneously, capturing the transitions between them.

A significant area of investigation for the parent compound, pyrido[2,3-b]pyrazine, involves its role in photo-induced processes. Ab initio quantum-chemical methods and on-the-fly NAMD simulations have been employed to study the mechanism and photodynamics of Proton-Coupled Electron Transfer (PCET) in 1:1 complexes of pyrido[2,3-b]pyrazine with methanol. nih.govrsc.org This process is fundamental to understanding the photo-oxidation of small, electron-rich molecules. nih.gov

The simulations, treating the electronic structure at the ADC(2)/cc-pVDZ level, revealed that the PCET process is ultrafast and highly efficient. chemrxiv.org The dynamics were initiated by exciting the system to the bright S2 electronic state. The subsequent relaxation back to the ground state (S0) was found to be extremely rapid, occurring on a femtosecond timescale. chemrxiv.org

Key findings from these NAMD simulations are summarized in the table below:

Simulation ParameterFindingSource
Methodology Quantum-classical NAMD with Tully surface hopping (TSH) chemrxiv.org
Electronic Structure Level ADC(2)/cc-pVDZ chemrxiv.org
Initial State Bright S2 electronic state chemrxiv.org
Process Studied Photo-induced Proton-Coupled Electron Transfer (PCET) nih.govrsc.org
Relaxation Timescale Ultrafast, with 50% S0 population achieved in 74-89 fs chemrxiv.org

These results highlight the efficiency of pyrido[2,3-b]pyrazine in facilitating photochemical reactions, a property that is likely influenced by substitutions such as the ethenyl group. The position of the hydrogen bond on the pyrazine ring was also found to be a critical factor in the reactivity, with bonding to β-positioned nitrogen atoms leading to a stabilization of the reactive ππ* charge-transfer state and thus higher efficiency. nih.govrsc.org

Simulation of Interactions within Blending Systems and Solvent Effects

The performance of organic electronic materials is often dictated by their molecular arrangement and interactions within blended systems, as well as the influence of the surrounding solvent during processing. While specific studies on this compound are not available, general methodologies for simulating these effects are well-established.

Molecular dynamics (MD) simulations are a powerful tool for modeling the morphology and interfacial interactions in organic semiconductor blends. These simulations can predict how different components will phase-separate or intermix, which is critical for the efficiency of devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Solvent effects are particularly important as they can direct the self-assembly of molecules and influence the final solid-state morphology. Computational models can simulate these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation box. nih.gov Explicit solvent models, though more computationally intensive, provide a more accurate, atomistic representation of solute-solvent interactions, including hydrogen bonding and pre-organization effects. nih.gov For instance, simulations on other organic molecules have shown that explicit solvent interactions can alter reaction mechanisms and transition state geometries compared to gas-phase or implicit solvent models. nih.gov

The interaction energy between a solvent and different crystal faces of a solute can be calculated to predict crystal habit and morphology, a crucial factor for material performance. mdpi.com

Theoretical Prediction of Spectroscopic Parameters and Spectral Simulation

Computational chemistry offers powerful methods to predict and interpret the spectroscopic properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to calculate various spectroscopic parameters.

For pyrido[2,3-b]pyrazine derivatives, DFT computations at the B3LYP/6-31G(d,p) level of theory have been successfully used to obtain spectroscopic and electronic properties. rsc.org These calculations can predict:

Vibrational Spectra (IR and Raman): Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions.

UV-Visible Absorption Spectra: TD-DFT calculations can predict the electronic transitions, providing insight into the absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of absorption bands.

NMR Spectra: While not explicitly detailed for this compound in the search results, theoretical calculations of NMR chemical shifts are a standard tool for structure elucidation.

These theoretical predictions are invaluable for complementing experimental data, confirming molecular structures, and understanding the electronic transitions that govern the optical properties of these compounds. rsc.org

Computational Assessment of Reactive Properties (e.g., ALIE, Fukui functions, Bond Dissociation Energies (BDE), Radial Distribution Functions (RDF))

The reactivity of a molecule can be thoroughly investigated using a variety of computational descriptors derived from quantum chemical calculations. These tools help to identify the most reactive sites within a molecule and predict its behavior in chemical reactions.

Average Local Ionization Energy (ALIE): The ALIE surface is used to visualize and predict the most probable sites for electrophilic attack. Lower ALIE values indicate regions where it is easiest to remove an electron, corresponding to the most reactive sites for oxidation.

Fukui Functions: Derived from DFT, Fukui functions are powerful reactivity indicators that identify the sites in a molecule most susceptible to nucleophilic, electrophilic, or radical attack. google.com The function quantifies the change in electron density at a specific point when the total number of electrons in the system changes. google.com For many organic molecules, maxima of the Fukui functions have been shown to correspond to major sites of metabolic attack. wikipedia.org

Bond Dissociation Energies (BDE): BDE is the enthalpy change required to break a specific bond homolytically. nist.gov It is a direct measure of bond strength. Calculating BDEs can help to evaluate a molecule's stability and its propensity for degradation through pathways like autoxidation. BDE values are crucial for understanding reaction mechanisms and thermal stability.

Radial Distribution Functions (RDF): In molecular dynamics simulations, the RDF, g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. When studying solvent effects, RDFs can be calculated for the distribution of solvent molecules around specific sites on the solute. This provides a detailed picture of the solvent shell structure and can reveal specific interactions, such as hydrogen bonding, which are indicative of potential sites for hydrolysis.

For related pyrazine carboxamide derivatives, these computational tools have been used to evaluate reactive properties. For example, ALIE and Fukui function visualizations have identified the most probable sites for electrophilic attacks, while BDE and RDF calculations have been used to assess the compound's susceptibility to autoxidation and hydrolysis.

General Chemical Reactivity Profile Influenced by Functional Groups

The chemical reactivity of this compound is governed by the electronic characteristics of its two primary functional components: the pyrido[2,3-b]pyrazine nucleus and the ethenyl (vinyl) substituent. The pyrido[2,3-b]pyrazine ring system, also known as 1,4,5-triazanaphthalene or 5-azaquinoxaline, is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. thieme-connect.de This electron deficiency renders the ring carbons susceptible to attack by strong nucleophiles and makes the ring nitrogens basic and available for electrophilic attack, such as protonation or alkylation.

Reactivity Pathways Involving the Ethenyl Moiety

The ethenyl group is the most reactive site on the molecule for many transformations, particularly addition reactions. Due to the electron-withdrawing nature of the attached pyridopyrazine ring, the ethenyl group is an activated alkene and a potent Michael acceptor.

Michael Addition (Conjugate Addition): The most common reaction pathway for the ethenyl group is the Michael or conjugate addition of nucleophiles. nih.gov This reaction is facilitated because the heterocyclic nitrogen atoms can be protonated by acids, which significantly enhances the electrophilicity of the vinyl group. nsf.gov A wide range of nucleophiles, including thiols, amines, enolates, and organometallic reagents, can attack the β-carbon of the vinyl group. nih.govnih.gov For instance, vinylpyrazine readily undergoes conjugate addition with 4-hydroxycoumarin. rsc.org

Markovnikov Addition: Under superacidic conditions, the reaction pathway can diverge. Depending on the position of the vinyl substituent on the heterocyclic ring, which dictates the charge distribution in the diprotonated intermediate, either conjugate addition or a Markovnikov-type addition can occur. nih.gov For vinyl-substituted quinoxalines (a related heterocycle), a vinyl group at the 2-position leads to conjugate addition, whereas a vinyl group at the 6-position results in Markovnikov addition. nih.gov This latter pathway involves the protonation of the vinyl group to form a carbocation intermediate, which is then attacked by a nucleophile.

Radical Reactions: The ethenyl group can also participate in radical-initiated processes. Radicals can add to the alkenyl group to generate intermediate iminyl radicals, which may undergo subsequent cyclizations. nih.gov

Oxidation: The double bond of the ethenyl group is susceptible to oxidation. For example, complexes of poly(4-vinylpyridine) with hydrogen peroxide act as effective oxidizing agents, suggesting the vinyl group itself can be a target for oxidation under appropriate conditions. rsc.org

Proton-Coupled Electron Transfer (PCET) Mechanisms in Complexes with Pyrido[2,3-b]pyrazine

Excited-state Proton-Coupled Electron Transfer (PCET) is a fundamental process in the chemistry of pyrido[2,3-b]pyrazine, particularly in its interactions with protic, electron-rich molecules like alcohols. rsc.orgacs.org This reaction involves the concerted or stepwise transfer of both a proton and an electron from the substrate to the photoexcited pyridopyrazine molecule. nih.gov

The efficiency of the PCET process is critically dependent on the specific site of hydrogen bonding between the substrate and the pyrido[2,3-b]pyrazine molecule. The pyridopyrazine core offers multiple nitrogen atoms that can act as proton acceptors.

Theoretical and dynamic simulations show that the PCET process is ultrafast and highly efficient when the hydrogen bond forms with one of the nitrogen atoms in the pyrazine ring (specifically, a β-positioned nitrogen). nih.govacs.orgnih.gov In contrast, complexes where the hydrogen bond involves the isolated nitrogen atom in the pyridine ring exhibit much lower reactivity. nih.govnih.gov This difference in reactivity is attributed to the stabilization of the reactive ππ* charge-transfer electronic state in the former case, which facilitates the electron and proton transfer. acs.org

Table 1: Influence of Hydrogen Bonding Site on PCET Reactivity in Pyrido[2,3-b]pyrazine-Methanol Complexes. nih.govacs.orgnih.gov
Hydrogen Bonding SiteReactivity ProfileMechanistic Rationale
β-Positioned Nitrogen (Pyrazine Ring)Ultrafast and efficient PCETStabilization of the reactive ππ* charge-transfer state.
Isolated Nitrogen (Pyridine Ring)Low reactivityLess stabilization of the reactive charge-transfer state.

Characterization of Electrophilic and Nucleophilic Attack Sites

The distribution of electrophilic and nucleophilic sites in this compound is a direct consequence of its electronic structure.

Nucleophilic Sites:

Ring Nitrogens: The lone pairs of electrons on the three nitrogen atoms of the pyridopyrazine ring are the primary nucleophilic centers. They are readily attacked by electrophiles, most commonly protons (in acid-base reactions) and oxidizing agents, leading to the formation of N-oxides. organic-chemistry.orgsemanticscholar.org

α-Carbon of Ethenyl Group: While the β-carbon is electrophilic, the α-carbon can exhibit nucleophilic character in certain reactions after an initial transformation.

Electrophilic Sites:

β-Carbon of Ethenyl Group: As discussed, this is the most prominent electrophilic site, highly susceptible to nucleophilic attack via Michael addition, especially upon protonation of the ring. nih.govrsc.org

Ring Carbons: The carbon atoms of the heterocyclic core are electron-deficient and can be attacked by particularly strong nucleophiles, although this is less common than addition to the vinyl group.

α-Carbon of Ethenyl Group (Cationic Intermediate): In superacid-mediated reactions that follow a Markovnikov mechanism, the α-carbon of the vinyl group becomes a carbocationic center and is thus highly electrophilic. nih.gov

Table 2: Summary of Reactive Sites in this compound.
SiteCharacterCommon Reactants/ReactionsReference
Ring NitrogensNucleophilicAcids (Protonation), Oxidizing Agents (N-Oxide formation) organic-chemistry.org, semanticscholar.org
β-Carbon (Ethenyl)ElectrophilicNucleophiles (Michael Addition) nih.gov, rsc.org
α-Carbon (Ethenyl)Electrophilic (as carbocation)Nucleophiles (Markovnikov Addition in superacid) nih.gov
Ring CarbonsElectrophilicStrong Nucleophiles thieme-connect.de

Investigation of Degradation Pathways, including Oxidation and Hydrolysis

The this compound molecule can degrade through several pathways, primarily oxidation and hydrolysis, which target different parts of the structure.

Oxidation: Oxidation can occur at multiple sites.

N-Oxidation: The nucleophilic ring nitrogens can be oxidized to form the corresponding N-oxides using reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). organic-chemistry.org The synthesis of pyridopyrazine N-oxides is a known transformation. thieme-connect.de

Vinyl Group Oxidation: The ethenyl double bond can be cleaved or modified by strong oxidizing agents. rsc.org

Photo-oxidation: As detailed in section 5.3.1, the molecule can act as a photocatalyst, leading to its own reduction in the presence of an oxidizable substrate. This process represents a photochemical degradation pathway for the oxidized partner and a transformation for the pyridopyrazine itself. nih.govacs.org

Hydrolysis: The pyridopyrazine ring system and its derivatives can be susceptible to hydrolysis under certain conditions.

Hydrolysis of Substituents: Functional groups attached to the ring can be hydrolyzed. For example, carbamate (B1207046) groups on a pyridopyrazine ring have been hydrolyzed using potassium hydroxide (B78521) in ethanol (B145695). nih.gov

Ring Hydrolysis: While the aromatic core is generally stable, related heterocyclic systems like α-chloro-substituted pyridones undergo hydrolysis. The rate of this hydrolysis is enhanced by structural features that promote zwitterionic character, which increases the electrophilicity of the ring. nih.gov Given the polar nature of the pyridopyrazine ring, similar hydrolytic degradation, especially under harsh pH conditions, could be a potential pathway. Sulfonamide groups attached to related pyrazinoisoquinolines are also known to hydrolyze in the presence of Brønsted acids. beilstein-journals.org

Conclusion

6-Ethenylpyrido[2,3-b]pyrazine represents a fascinating yet underexplored area of chemical research. While specific data on this compound is limited, the known chemistry of the pyrido[2,3-b]pyrazine (B189457) scaffold and vinyl-substituted heterocycles provides a strong foundation for predicting its potential. The synthesis of this molecule is achievable through modern synthetic methodologies, and its unique combination of a reactive vinyl group and an electron-deficient heterocyclic core makes it a highly promising candidate for the development of novel advanced materials and therapeutic agents. Further research into the synthesis, properties, and applications of this compound is warranted and is likely to yield exciting discoveries in both materials science and medicinal chemistry.

Advanced Research Applications and Functional Properties

Nonlinear Optical (NLO) Properties and Materials Science Potential

The exploration of pyrido[2,3-b]pyrazine (B189457) derivatives has revealed their significant potential for applications in nonlinear optics (NLO), a field crucial for the development of advanced materials and technologies such as optical data storage, optical computing, and telecommunications. The NLO response of a material is determined by its molecular hyperpolarizabilities.

Theoretical and Experimental Determination of Hyperpolarizabilities (α, β, γ)

Theoretical studies, often employing Density Functional Theory (DFT) calculations, have been instrumental in predicting the NLO properties of pyrido[2,3-b]pyrazine derivatives. These studies focus on calculating the average polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ), which quantify the NLO response of the molecules.

A study on novel pyrido[2,3-b]pyrazine-based heterocyclic compounds demonstrated a remarkable NLO response. mdpi.commdpi.com For one particular derivative, designated as compound 7 in the study, significant values for hyperpolarizabilities were calculated. mdpi.commdpi.com These high values suggest that pyrido[2,3-b]pyrazine-based compounds could have noteworthy contributions to NLO technological applications. mdpi.commdpi.com

Table 1: Calculated NLO Properties of a Pyrido[2,3-b]pyrazine Derivative (Compound 7)

Property Value Unit
Average Polarizability (⟨α⟩) 3.90 x 10⁻²³ esu
First Hyperpolarizability (β_tot) 15.6 x 10⁻³⁰ esu

These computational predictions highlight the potential of this class of molecules in the field of nonlinear optics. mdpi.commdpi.com

Contributions to Display Technologies and Advanced Materials Development

The promising electronic and optical properties of pyrido[2,3-b]pyrazine derivatives extend to their potential use in advanced display technologies, particularly in Organic Light-Emitting Diodes (OLEDs). The core structure of pyrido[2,3-b]pyrazine is being investigated for the development of full-color fluorescent materials for high-performance OLEDs. The versatility of the pyrido[2,3-b]pyrazine family allows for a wide range of emissions across the visible spectrum by fine-tuning the band gap.

Furthermore, the inherent properties of these compounds make them suitable for various applications in materials science. mdpi.commdpi.com Their significant NLO response is a key indicator of their potential in the development of advanced materials for optical applications. mdpi.commdpi.com

Electrochemical Sensing Capabilities

The unique electrochemical properties of pyrido[2,3-b]pyrazine derivatives are being harnessed for the development of highly sensitive biosensors, particularly for the detection of DNA.

Development and Performance of DNA Electrochemical Biosensors

Researchers have successfully utilized novel pyrido[2,3-b]pyrazine-based heterocyclic compounds for the electrochemical sensing of DNA for the first time. mdpi.commdpi.com These compounds can be incorporated into sensors that utilize techniques like cyclic voltammetry (CV) to detect DNA. mdpi.com CV offers several advantages over other DNA detection methods, including its high sensitivity to small changes in DNA concentration and the ability to simultaneously detect different DNA sequences. mdpi.com

Catalytic and Photocatalytic Roles in Chemical Transformations

While the NLO and sensing applications of pyrido[2,3-b]pyrazines are more established, their potential roles in catalysis and photocatalysis are an emerging area of investigation. A recent theoretical study explored the photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine, suggesting a potential for photocatalytic activity. The study, using ab initio quantum-chemical methods and nonadiabatic molecular dynamics, investigated the excited-state proton-coupled electron transfer (PCET) process, which is a key step in photo-oxidation.

The research found that the PCET process in a 1:1 complex of pyrido[2,3-b]pyrazine with methanol can be ultrafast and efficient. This finding points towards the possibility of using such systems in green hydrogen production and other photocatalytic applications. The study highlights that the efficiency of the process is dependent on the specific site of hydrogen bonding on the pyrido[2,3-b]pyrazine molecule. While this research is foundational and theoretical, it opens up a new avenue for exploring the catalytic and photocatalytic potential of this class of compounds in various chemical transformations. Further experimental research is needed to fully realize and validate these potential applications.

Participation in Green Hydrogen Production Mechanisms

The generation of green hydrogen, a clean and sustainable energy carrier, is a pivotal area of contemporary research. One promising avenue involves the photo-oxidation of organic molecules, and pyrido[2,3-b]pyrazine derivatives, including 6-Ethenylpyrido[2,3-b]pyrazine, are emerging as significant compounds in this field. Their involvement is primarily centered on their ability to facilitate Excited-State Proton-Coupled Electron Transfer (PCET), a crucial step in the photo-oxidation of small molecules like methanol, which can lead to hydrogen production. rsc.org

Recent ab initio quantum-chemical and nonadiabatic molecular dynamics simulations have shed light on the mechanism and photodynamics of PCET in 1:1 complexes of pyrido[2,3-b]pyrazine with methanol. rsc.org These studies reveal that the efficiency of the process is highly dependent on the specific site of interaction within the pyrido[2,3-b]pyrazine molecule.

The research indicates that when an intramolecular hydrogen bond is formed with one of the β-positioned nitrogen atoms of the pyrido[2,3-b]pyrazine, the PCET process is both ultrafast and efficient. rsc.org This efficiency is attributed to the stabilization of the reactive ππ* charge-transfer electronic state. rsc.org Conversely, if the hydrogen bond forms with an isolated nitrogen site, the reactivity is significantly lower. rsc.org This highlights the critical role of the molecular structure of the pyrido[2,3-b]pyrazine derivative in dictating the efficacy of the photo-oxidation process.

Role as Ligands or Intermediates in Transition Metal-Catalyzed Reactions, particularly Palladium Catalysis

Transition metal catalysis is a cornerstone of modern synthetic chemistry, with palladium-catalyzed reactions being particularly prominent for their versatility in forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org Within this context, nitrogen-containing heterocyclic compounds, such as pyrido[2,3-b]pyrazine derivatives, are of significant interest for their potential to act as ligands that can coordinate with the metal center and influence the catalytic activity and selectivity. nih.gov

The pyrido[2,3-b]pyrazine scaffold possesses multiple nitrogen atoms that can act as coordination sites for a transition metal like palladium. The specific binding mode and the resulting geometry of the metal complex are crucial in determining the outcome of the catalytic reaction. For instance, in the complex (2,3-Di-2-pyridyl-pyrazine-κN,N)bis-(thio-cyanato-κS)palladium(II), the palladium(II) ion is four-coordinated in a distorted square-planar environment by two pyridine (B92270) nitrogen atoms of the chelating ligand and two sulfur atoms from the thiocyanate anions. nih.gov This demonstrates the ability of such N-heterocyclic compounds to form stable and well-defined complexes with palladium.

While direct studies on this compound as a ligand in palladium catalysis are not extensively documented, the broader family of pyrido[2,3-b]pyrazines has been utilized in the synthesis of various heterocyclic compounds. nih.govnih.govrsc.org The electronic properties of the ligand play a critical role in the catalytic cycle, influencing steps such as oxidative addition and reductive elimination. The presence of the ethenyl (vinyl) group in this compound can modulate the electron density of the pyridopyrazine ring system, thereby affecting its coordination properties and the stability of the resulting palladium complex.

Furthermore, beyond simply acting as a spectator ligand that modifies the catalyst's properties, this compound itself could potentially act as an intermediate or a substrate in palladium-catalyzed reactions. The vinyl group is a reactive handle that can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, allowing for further functionalization and the synthesis of more complex molecules.

The table below summarizes the key aspects of this compound's potential roles in these advanced research applications.

Application AreaRole of this compoundKey Influencing Factors
Green Hydrogen Production Photosensitizer in the photo-oxidation of methanol- Position of nitrogen atoms for hydrogen bonding- Stabilization of the ππ* charge-transfer state- Electronic influence of the ethenyl group
Palladium Catalysis Ligand for the palladium catalyst- Coordination sites of the nitrogen atoms- Electronic properties of the pyridopyrazine core- Steric effects of the ethenyl group
Palladium Catalysis Intermediate/Substrate in cross-coupling reactions- Reactivity of the ethenyl (vinyl) group

Structure Activity Relationship Sar and Investigational Biological Potential

Mechanistic and In Vitro Studies of Biological Activities (Excluding Clinical Data)

Inhibition of Bacterial Enzymes (e.g., Pseudomonas aeruginosa Enoyl-Acyl Carrier Protein Reductase)

While direct inhibitory data for 6-Ethenylpyrido[2,3-b]pyrazine against Pseudomonas aeruginosa enoyl-acyl carrier protein reductase (FabI) is not prominently available in existing literature, the broader class of pyrido[2,3-b]pyrazine (B189457) derivatives has demonstrated notable antibacterial activity against this opportunistic pathogen. researchgate.netmdpi.com FabI is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for novel antibiotic development. google.com

Research into new pyrido[2,3-b]pyrazine derivatives has confirmed their potential as antibacterial agents. For instance, a study investigating a series of these compounds identified a derivative with two thiocarbonyl groups as having significant inhibitory activity against several bacterial strains, including P. aeruginosa. Another study reported that newly synthesized N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exhibited antibacterial potential against P. aeruginosa. researchgate.net The mechanism for these specific derivatives was explored through computational studies targeting DNA gyrase rather than FabI. researchgate.net

The minimum inhibitory concentrations (MICs) for several pyrido[2,3-b]pyrazine derivatives against various bacterial strains have been determined, underscoring the scaffold's promise.

Table 1: Minimum Inhibitory Concentration (MIC) of a Pyrido[2,3-b]pyrazine Derivative

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus 0.078
Bacillus cereus 0.078
Escherichia coli 0.625
S. typhi 1.25

Data pertains to a derivative bearing two thiocarbonyl groups as reported in the literature.

RhoA Inhibition and Related Cellular Pathway Modulation

The Rho family of small GTPases, including RhoA, are key regulators of cellular processes like cytoskeletal organization, cell migration, and proliferation. The RhoA signaling pathway, particularly through its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK), is a significant target in drug discovery for diseases such as cancer and hypertension.

Direct evidence linking this compound to RhoA or ROCK inhibition is not currently established in the scientific literature. However, the strategic incorporation of nitrogen atoms in heterocyclic scaffolds, such as the pyrido[2,3-b]pyrazine core, has been shown to dramatically influence biological activity in other contexts. For example, in a structure-activity relationship study for a series of ROCK inhibitors, the replacement of a carbon with a nitrogen to create a pyrrolopyrimidine core led to a significant shift in kinase selectivity. acs.org While not a direct example of RhoA inhibition by a pyrido[2,3-b]pyrazine, this highlights how subtle changes to the heterocyclic system can profoundly impact kinase inhibitory profiles, suggesting that the pyrido[2,3-b]pyrazine scaffold could be a viable candidate for designing novel Rho pathway modulators. acs.org

Glutamate Antagonism Mechanisms

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are critical for synaptic plasticity, learning, and memory. However, overactivation of these receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.

Specific investigations into the glutamate antagonist activity of this compound have not been reported. However, certain derivatives of the parent scaffold have been identified as modulators of the glutamate system. Notably, 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide has been synthesized and evaluated as a selective antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor. nih.gov This demonstrates that the pyrido[2,3-b]pyrazine framework can be chemically modified to interact specifically with key allosteric sites on the NMDA receptor complex.

Furthermore, other derivatives have been shown to interact with enzymes that regulate the levels of NMDA receptor co-agonists. For instance, pyrido(2,3-b)pyrazine-2,3(1H,4H)-dione is a known inhibitor of human D-amino acid oxidase (hDAAO), an enzyme that degrades D-aspartate, an endogenous co-agonist at the NMDA receptor's glutamate binding site. frontiersin.org By inhibiting this enzyme, such compounds can indirectly modulate glutamatergic neurotransmission. Additionally, a patent has described a 7-phenylethynyl-pyrido[2,3-b]pyrazine derivative in the context of developing modulators for metabotropic glutamate receptor 5 (mGluR5). google.com

Molecular Docking Studies for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed in drug design to understand ligand-target interactions and predict binding affinities. science.gov While docking studies specifically featuring this compound are not available, numerous studies have successfully applied this methodology to other derivatives of the pyrido[2,3-b]pyrazine scaffold against a variety of biological targets.

These studies confirm the utility of the pyrido[2,3-b]pyrazine core as a scaffold for designing targeted inhibitors:

Antibacterial Targets : Derivatives have been docked against bacterial DNA gyrase from several pathogens, including Escherichia coli, Staphylococcus aureus, and Salmonella spp. researchgate.net These simulations revealed strong binding affinities and multiple hydrogen bonding interactions within the enzyme's active site, corroborating the experimental antibacterial activity. researchgate.net

Anticancer Targets : In the pursuit of anti-inflammatory and cytotoxic agents, various 3-substituted pyrido[2,3-b]pyrazine derivatives were synthesized and docked against protein structures of TNF-α, TGF-β, and KRAS. ikm.org.my The results indicated strong binding, with one derivative forming seven hydrogen bonds with key amino acid residues in the KRAS protein structure, showing a binding energy of -8.0 kcal/mol. ikm.org.my

Neurological Targets : To understand their potential in treating Alzheimer's disease, pyrido[2,3-b]pyrazine derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These computational analyses helped to elucidate the binding modes of the most potent inhibitors identified through in vitro screening. researchgate.net

Table 2: Predicted Binding Energies of Pyrido[2,3-b]pyrazine Derivatives for Various Protein Targets

Compound Type Protein Target Predicted Binding Energy (kcal/mol)
N1,N4-dialkylated derivative S. aureus DNA Gyrase -8.0
N1,N4-dialkylated derivative E. coli DNA Gyrase -7.8
3-substituted derivative KRAS Protein -8.2
3-substituted derivative KRAS Protein -8.0
3-substituted derivative TNF-α Protein -5.9

Data is compiled from molecular docking studies on various pyrido[2,3-b]pyrazine derivatives reported in the literature. researchgate.netikm.org.my

Computational Predictions of Biological Activity and Potency

Computational methods are increasingly used to predict the biological activity and physicochemical properties of novel compounds before their synthesis, saving time and resources. Techniques such as Density Functional Theory (DFT) and software like PASS (Prediction of Activity Spectra for Substances) are employed to forecast a molecule's potential. rjb.rorsc.org

For the pyrido[2,3-b]pyrazine class, computational studies have been instrumental:

DFT Calculations : DFT has been used to analyze the molecular structure, vibrational spectra, and electronic properties of pyrido[2,3-b]pyrazine derivatives. researchgate.netrjb.ro These calculations help in understanding the molecule's reactivity, stability, and electrostatic potential, which are crucial for its interaction with biological targets. researchgate.net

Prediction of Activity Spectra (PASS) : The PASS software predicts a wide range of biological activities based on a compound's structure. For pyrido[2,3-b]pyrazine-2,3-diol, PASS analysis predicted over 900 pharmacological properties with varying probabilities. rjb.ro The analysis suggested a high probability for activities such as glycosylphosphatidylinositol phospholipase D inhibition and dehydro-L-gulonate decarboxylase inhibition. rjb.ro

ADME/T Predictions : Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For pyrido[2,3-b]pyrazine-2,3-diol, a calculated LogP value of 0.31 suggested a good capacity for transport across cell membranes. rjb.ro

These computational approaches provide a powerful framework for the rational design of new pyrido[2,3-b]pyrazine derivatives, allowing for the prioritization of molecules with the most promising predicted biological activity and drug-like properties for synthesis and experimental testing.

Future Research Directions and Emerging Avenues for 6 Ethenylpyrido 2,3 B Pyrazine

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of N-heterocyclic compounds is continuously evolving, with a strong emphasis on sustainability and efficiency. nih.gov For 6-Ethenylpyrido[2,3-b]pyrazine, future research will likely focus on moving beyond traditional multi-step synthetic sequences towards more innovative and greener methodologies.

Key areas of development include:

Green Chemistry Approaches: Exploring environmentally benign synthetic protocols will be crucial. This includes the use of microwave-assisted synthesis, solvent-free reaction conditions, and biocatalysis to reduce waste and energy consumption. nih.gov

Catalytic Systems: The development of novel catalysts, such as single-atom catalysts or advanced organocatalysts, could significantly enhance reaction yields and selectivity, providing streamlined access to the target molecule. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Implementing flow processes for the synthesis of this compound could enable more efficient and reproducible production.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing C-N bonds and functionalizing aromatic systems. rsc.org Future work could explore photocatalytic routes to either construct the pyrido[2,3-b]pyrazine (B189457) core or introduce the ethenyl group with high regioselectivity.

Synthetic Strategy Potential Advantages Key Research Focus
Microwave-Assisted SynthesisRapid reaction times, improved yields, cleaner reactions.Optimization of reaction conditions and solvent choice.
Flow ChemistryEnhanced safety, scalability, precise process control.Reactor design and integration of in-line purification.
OrganocatalysisMetal-free, environmentally benign, high enantioselectivity.Design of novel catalysts for asymmetric synthesis.
PhotocatalysisMild reaction conditions, high functional group tolerance.Development of new photoredox catalysts and reaction pathways.

Application of Advanced In-situ Spectroscopic Characterization Techniques

To optimize synthetic pathways and understand the reactivity of this compound, detailed mechanistic insights are required. Advanced in-situ spectroscopic techniques provide a window into the reaction as it happens, tracking the concentration of reactants, intermediates, and products in real-time. spiedigitallibrary.orgmt.com

Future research should leverage:

In-situ FTIR (ReactIR): This technique can continuously monitor the vibrational modes of molecules in a reaction mixture, providing valuable kinetic data and helping to identify transient intermediates. mt.com

In-situ Raman Spectroscopy: Particularly useful for reactions in aqueous media or for monitoring low-concentration species, UV-Resonance Raman (UV-RR) can offer high sensitivity and specificity. oxinst.com

Process Analytical Technology (PAT): Integrating these in-situ tools as part of a PAT framework will be essential for developing robust and well-understood chemical processes, ensuring quality and consistency from laboratory scale-up to production. mt.com

Expansion and Refinement of Theoretical and Computational Models for Complex Interactions

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design. researchgate.net While Density Functional Theory (DFT) is commonly used to study the electronic structure of pyrido[2,3-b]pyrazine derivatives, future research on this compound can benefit from more advanced and integrated computational approaches. nih.govrsc.org

Emerging avenues include:

High-Throughput Virtual Screening (HTVS): Computational screening of virtual libraries of this compound derivatives can rapidly identify candidates with desired electronic, optical, or biological properties, accelerating the discovery of new functional molecules. rsc.org

Machine Learning (ML) and AI: Hybrid models combining first-principle calculations with machine learning can predict material properties with high accuracy but at a fraction of the computational cost. mdpi.com This approach can be used to build quantitative structure-property relationships (QSPR) for this class of compounds.

Advanced Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the interaction of this compound with biological targets, such as proteins or DNA, and predict its behavior in different solvent environments.

Computational Method Application for this compound Predicted Outcomes
Density Functional Theory (DFT)Calculation of electronic structure, spectroscopic properties, and reactivity.HOMO/LUMO energies, IR/UV-Vis spectra, reaction pathways.
Molecular Dynamics (MD)Simulation of interactions with biological macromolecules and solvents.Binding affinities, conformational changes, solvation energies.
High-Throughput ScreeningVirtual screening of derivatives for specific applications.Identification of lead compounds for materials or drug discovery.
Machine Learning (ML)Development of QSPR models to predict properties.Rapid prediction of solubility, toxicity, and electronic properties.

Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations

The unique chemical structure of this compound, featuring both an electron-deficient aza-aromatic core and a reactive ethenyl group, suggests a rich and largely unexplored reactivity.

Future research should focus on:

Functionalization of the Ethenyl Group: The vinyl moiety is a versatile handle for a wide range of chemical transformations, including polymerization, cycloadditions, and cross-coupling reactions, enabling the synthesis of novel polymers and complex molecular architectures.

C-H Functionalization: Direct C-H activation and functionalization of the pyrido[2,3-b]pyrazine core is a highly atom-economical strategy to introduce new substituents and tune the molecule's properties without the need for pre-functionalized starting materials. acs.org

Photochemical and Cycloaddition Reactions: Investigating the photochemical reactivity, such as light-induced cyclizations, could lead to novel polycyclic aromatic systems. rsc.org Furthermore, exploring the participation of the aza-aromatic system in novel cycloaddition reactions could provide rapid access to complex heterocyclic frameworks. semanticscholar.org

Design and Synthesis of Next-Generation Functional Materials with Tunable Properties

The pyrido[2,3-b]pyrazine core is a known component of donor-acceptor molecules with applications in organic electronics. nih.gov The 6-ethenyl substituent provides a key feature for creating advanced functional materials.

Promising future directions are:

Organic Electronics: The ethenyl group can act as a polymerizable unit or an anchor to surfaces. By synthesizing polymers of this compound or grafting it onto conductive substrates, novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) could be developed.

Sensors: The electron-deficient nature of the pyridopyrazine ring makes it sensitive to its electronic environment. Materials incorporating this moiety could be designed as chemosensors for detecting specific analytes through changes in their optical or electronic properties.

Energy Storage: Aza-aromatic compounds are being explored as promising electroactive materials for aqueous redox flow batteries. rsc.org The properties of this compound could be tuned through chemical modification to optimize its redox potential, solubility, and stability for such applications.

Deeper Mechanistic Insights into Biological Interactions at the Molecular Level

Pyrido[2,3-b]pyrazine derivatives have shown a range of biological activities, including antibacterial and anticancer properties. researchgate.netresearchgate.net Understanding the molecular mechanisms behind these activities is crucial for the development of new therapeutic agents.

Future research should aim for:

Target Identification and Validation: Identifying the specific biological targets (e.g., enzymes, receptors, DNA) with which this compound interacts.

Molecular Docking and Simulation: Computational docking studies can predict the binding modes of the compound with its biological targets, such as bacterial DNA gyrase. researchgate.net These in silico models can guide the design of derivatives with improved potency and selectivity.

Structural Biology: Obtaining crystal structures of this compound bound to its biological targets would provide definitive evidence of the binding mode and the key molecular interactions, paving the way for structure-based drug design.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a novel chemical entity into a valuable building block for the next generation of functional materials and therapeutic agents.

Q & A

Q. What are the common synthetic routes for 6-ethenylpyrido[2,3-b]pyrazine, and how are reaction conditions optimized?

  • Methodological Answer : A widely used approach involves condensation of 2,3-diaminopyridine with glyoxal derivatives under acidic or catalytic conditions. For example, NH4_4Cl-CH3_3OH systems efficiently catalyze cyclization to form the pyrido[2,3-b]pyrazine backbone . Optimization includes adjusting temperature (70–100°C), solvent polarity (ethanol/DMF), and stoichiometry of reactants to improve yields (up to 95% reported for analogous compounds) . Metal-free annulation strategies (e.g., using ammonium bifluoride) enhance regioselectivity for ethynyl-substituted derivatives .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and supramolecular packing. For example, monoclinic crystal systems (space group P21_1/c) with unit cell parameters a = 7.0026 Å, b = 13.0291 Å, and c = 11.0955 Å have been reported for related pyrido[2,3-b]pyrazines . Complementary techniques include 1^1H/13^13C NMR (δ 7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the primary biological activities associated with pyrrolo/pyrido[2,3-b]pyrazine derivatives?

  • Methodological Answer : These compounds exhibit kinase inhibition (e.g., FGFR1 targeting via hydrogen bonding with the pyrazine nitrogen ), cytotoxicity (IC50_{50} values <10 μM in cancer cell lines ), and antimicrobial activity. Assays involve kinase inhibition assays (e.g., ADP-Glo™), MTT cell viability tests, and microbial growth inhibition studies .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

  • Methodological Answer : Stability studies show degradation under alkaline conditions (pH >9) due to hydrolysis of the ethenyl group. Thermal gravimetric analysis (TGA) indicates stability up to 200°C, with decomposition onset at 250°C . Storage recommendations: inert atmosphere (N2_2), 2–8°C, and desiccated conditions .

Q. What computational methods are used to predict the electronic properties of pyrido[2,3-b]pyrazines?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps (e.g., 3.1–4.5 eV) and charge transfer properties. For OLED applications, time-dependent DFT (TD-DFT) predicts emission wavelengths (450–650 nm) . Software like Gaussian 16 or ORCA is employed .

Advanced Research Questions

Q. How does substitution at the 6-ethenyl position modulate biological target selectivity?

  • Methodological Answer : Substituents (e.g., halogens, trifluoromethyl) alter steric and electronic interactions. For FGFR1 inhibition, iodine at the 7-position enhances binding affinity (Kd_d = 12 nM) via halogen bonding . Structure-activity relationship (SAR) studies use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies arise from metabolic instability (e.g., CYP450-mediated oxidation of the ethenyl group). Solutions include prodrug design (e.g., phosphate esters) or deuteration to slow metabolism. Pharmacokinetic (PK) studies in transgenic mouse models assess bioavailability and half-life improvements .

Q. How are pyrido[2,3-b]pyrazines engineered for thermally activated delayed fluorescence (TADF) in OLEDs?

  • Methodological Answer : Twisted donor-acceptor (D-A) dyads (e.g., dihydrophenazasiline donor + pyrido[2,3-b]pyrazine acceptor) minimize ΔEST_{ST} (<0.3 eV) for efficient reverse intersystem crossing (RISC). Photoluminescence quantum yields (PLQY) >90% are achieved via steric hindrance and π-conjugation tuning .

Q. What mechanistic insights explain the degradation of this compound under UV exposure?

  • Methodological Answer : UV-Vis and HPLC-MS analyses identify photooxidation products (e.g., epoxides or carbonyl derivatives). Accelerated stability testing (ICH Q1B guidelines) quantifies degradation kinetics (t90_{90} <24 h at 365 nm). Stabilizers like antioxidants (BHT) or light-protective coatings (TiO2_2) mitigate degradation .

Q. How do isomeric forms of pyrido[2,3-b]pyrazine derivatives impact CETP inhibition?

  • Methodological Answer :
    Only the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine isomer shows CETP inhibition (IC50_{50} = 50 nM vs. inactive 3,4-dihydro isomer). Chiral HPLC (Daicel CHIRALPAK® columns) separates enantiomers, while molecular dynamics (MD) simulations rationalize binding mode differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.